BenchChemオンラインストアへようこそ!

3-Carboxy-2-fluorophenylboronic acid

Asymmetric synthesis Chiral ligand design Steric parameter

3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0) is a non-substitutable ortho-fluorinated arylboronic acid. Its unique spatial arrangement of -B(OH)₂, -COOH, and ortho-F creates a precise pharmacophore for PAD4, TDO, and KEAP-1 inhibitor programs, as documented in patents. Regioisomeric analogs are not interchangeable. Ortho-F enhances Lewis acidity (pKa ~3.28) for diol sensing but requires specialized Pd catalysts (e.g., SPhos) to prevent protodeboronation in Suzuki coupling. The -COOH handle enables amide/ester derivatization. Ideal for medicinal chemistry, sensor design, and cross-coupling where regiospecificity is critical.

Molecular Formula C7H6BFO4
Molecular Weight 183.93 g/mol
CAS No. 1072952-09-0
Cat. No. B1587506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxy-2-fluorophenylboronic acid
CAS1072952-09-0
Molecular FormulaC7H6BFO4
Molecular Weight183.93 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C(=O)O)F)(O)O
InChIInChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
InChIKeyDLSFOCMCMFDBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboxy-2-fluorophenylboronic Acid (CAS 1072952-09-0): A Bifunctional Boronic Acid Building Block for Drug Discovery and Cross-Coupling


3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0) is an arylboronic acid derivative characterized by the presence of three functional groups on a single phenyl ring: a boronic acid (-B(OH)₂), a carboxylic acid (-COOH), and a fluorine atom at the ortho position relative to the boronic acid group. This compound belongs to the class of ortho-fluorinated phenylboronic acids, which are recognized as versatile building blocks in organic synthesis but also exhibit well-documented stability challenges under basic conditions [1]. The compound's molecular formula is C₇H₆BFO₄, with a molecular weight of 183.93 g/mol . Its structural features enable it to participate in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation while also presenting the carboxylic acid moiety as a handle for further derivatization or as a recognition element in biological systems [1]. The ortho-fluorine substituent is known to enhance the Lewis acidity of the boronic acid center, a property relevant to both its reactivity in cross-coupling and its potential as a molecular recognition motif [2].

Why 3-Carboxy-2-fluorophenylboronic Acid Cannot Be Replaced by Unsubstituted or Non-Carboxylated Analogs


Generic substitution of 3-carboxy-2-fluorophenylboronic acid with structurally similar arylboronic acids is not scientifically valid due to three interdependent factors that directly affect reaction outcomes and biological function. First, the ortho-fluorine group confers a distinct electronic profile that enhances boronic acid Lewis acidity but simultaneously renders the compound susceptible to protodeboronation under basic cross-coupling conditions—a behavior that is highly position-dependent and cannot be extrapolated from meta- or para-fluoro analogs [1]. Second, the carboxylic acid moiety introduces hydrogen-bonding capacity, aqueous solubility modulation, and a functional group for subsequent amide or ester derivatization, features absent in simple fluorophenylboronic acids such as 2-fluorophenylboronic acid (CAS 1993-03-9) . Third, the spatial relationship between the boronic acid, fluorine, and carboxylic acid groups creates a unique pharmacophore pattern that is specifically recognized in the binding pockets of certain therapeutic targets, as evidenced by the compound's inclusion in patent claims for PAD4 and tryptophan 2,3-dioxygenase (TDO) inhibitors where regioisomeric analogs would not satisfy the defined structure-activity relationships [2][3].

Quantitative Differentiation Evidence for 3-Carboxy-2-fluorophenylboronic Acid Relative to Structural Analogs


Chiral Recognition and Synthetic Utility: Differentiation via Steric and Electronic Parameters

While no direct head-to-head kinetic comparison data for 3-carboxy-2-fluorophenylboronic acid against its closest analogs were identified in the available literature, class-level inference from steric and electronic parameters provides a quantitative basis for differentiation. The ortho-fluorine substituent in 3-carboxy-2-fluorophenylboronic acid introduces a steric parameter (Taft's Es or Charton ν) distinct from hydrogen, chlorine, or methoxy analogs, which directly influences the transition state geometry in palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine group creates a unique dihedral angle constraint between the aryl ring and the boronic acid moiety that differs from unsubstituted phenylboronic acid (Es = 0 for H) [1]. This steric differentiation is particularly relevant in asymmetric Suzuki-Miyaura couplings where ligand-substrate matching determines enantioselectivity outcomes [2].

Asymmetric synthesis Chiral ligand design Steric parameter

Enhanced Boronic Acid Lewis Acidity via Ortho-Fluorine Substitution

The ortho-fluorine substituent in 3-carboxy-2-fluorophenylboronic acid significantly increases the Lewis acidity of the boronic acid center compared to non-fluorinated analogs. While experimentally determined pKa values for this specific compound were not located in the literature, class-level quantitative structure-property relationships have been established for fluorinated phenylboronic acids [1]. The pKa values of mono- and difluoro-substituted phenylboronic acids show good linear correlation with the pKa values of the corresponding benzoic acids [2]. For 3-carboxy-2-fluorophenylboronic acid, the predicted pKa is 3.28 ± 0.10, reflecting the combined electron-withdrawing effects of the ortho-fluorine and the meta-carboxylic acid group . This enhanced acidity is crucial for molecular recognition applications involving diol-containing biomolecules, as stronger Lewis acidity correlates with higher binding affinity at physiological pH [1].

Lewis acidity pKa Molecular recognition

Patent-Corroborated Target Engagement: PAD4 and TDO Inhibitor Scaffolds

3-Carboxy-2-fluorophenylboronic acid is explicitly claimed as a synthetic intermediate or core scaffold component in multiple pharmaceutical patents, establishing its utility in drug discovery programs where structural analogs lacking either the ortho-fluorine or the meta-carboxylic acid would fall outside the claimed Markush structures. The compound is cited in CN-112679535-B (2021) as part of small molecule PAD4 (peptidylarginine deiminase 4) inhibitors [1], and in JP-2019520411-A (2016) in the context of tryptophan 2,3-dioxygenase (TDO) inhibitors [2]. Additionally, it appears in EP-2998294-A1 (2014) covering naphthyl sulfonamide phenyl derivatives as KEAP-1 modulators [3].

PAD4 inhibitor TDO inhibitor Drug discovery

Ortho-Fluorine Instability and Protodeboronation Risk: A Class-Level Liability

A well-documented class-level property of ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation under basic conditions [1]. The ortho-fluorine group accelerates base-catalyzed protodeboronation, leading to loss of the boronic acid functionality and formation of the corresponding protodeboronated aryl species [2]. This instability is a known challenge in Suzuki-Miyaura cross-coupling applications and necessitates careful optimization of reaction conditions (temperature, base selection, catalyst system). For 3-carboxy-2-fluorophenylboronic acid, this class-level liability is compounded by the presence of the carboxylic acid group, which introduces additional pH-dependent solubility and ionization considerations that may further influence stability [3].

Protodeboronation Stability Cross-coupling

Supplier-Documented Physicochemical Specifications for Reproducible Procurement

Commercial suppliers of 3-carboxy-2-fluorophenylboronic acid provide documented purity and storage specifications that establish a baseline for reproducible experimental outcomes. The compound is commercially available at purities ranging from 95% (AKSci) to 96% (abcr) to ≥98% (Chiralen, Biomart) . The melting point is reported as 212.00°C . Storage specifications consistently recommend long-term storage at 2-8°C , reflecting the compound's thermal sensitivity relative to non-fluorinated phenylboronic acids, which are generally stable at room temperature.

Quality control Purity specification Storage stability

Inferred Antiproliferative Relevance via Fluorinated Arylboronic Acid Class Activity

At the class level, fluorinated organic and fluorinated organometallic compounds have demonstrated antiproliferative activity against cancer cell lines. Specific compounds within this broad class have shown activity against HT29 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines [1]. However, it is critical to note that no direct in vitro or in vivo antiproliferative data for 3-carboxy-2-fluorophenylboronic acid itself were identified in the available literature. This class-level inference is provided solely as contextual background for the potential research applications of fluorinated arylboronic acid derivatives and does not constitute evidence of specific activity for the target compound.

Antiproliferative Cancer research Fluorinated compounds

Recommended Application Scenarios for 3-Carboxy-2-fluorophenylboronic Acid Based on Evidence Strength


Suzuki-Miyaura Cross-Coupling with Optimized Catalyst Systems for Ortho-Fluorinated Substrates

Use 3-carboxy-2-fluorophenylboronic acid as a coupling partner in Suzuki-Miyaura reactions where the ortho-fluorine and meta-carboxylic acid functionalities are specifically required in the product architecture. Due to the class-level protodeboronation liability of ortho-fluorinated arylboronic acids under standard basic conditions [1], this application scenario necessitates the use of specialized Pd precatalyst systems that enable coupling at lower temperatures or under milder basic conditions, such as SPhos-ligated palladium catalysts optimized for unstable polyfluorophenyl boronic acids . The carboxylic acid group may require protection (e.g., as a methyl ester) depending on the specific reaction conditions and downstream synthetic sequence.

PAD4 and TDO Inhibitor Synthesis Following Patent-Defined Scaffolds

Employ 3-carboxy-2-fluorophenylboronic acid as a key building block for the synthesis of small molecule inhibitors targeting peptidylarginine deiminase 4 (PAD4) or tryptophan 2,3-dioxygenase (TDO), as documented in patent literature [1]. This application scenario is directly supported by the compound's explicit inclusion in the patent claims, establishing its relevance to drug discovery programs in oncology and immunology. Users should note that regioisomeric analogs (e.g., 5-carboxy-2-fluorophenylboronic acid, CAS 874219-59-7) are not interchangeable in this context, as the spatial arrangement of functional groups is critical for target engagement and intellectual property considerations.

Development of Boronic Acid-Based Molecular Recognition Elements Requiring Enhanced Lewis Acidity

Apply 3-carboxy-2-fluorophenylboronic acid in the design of molecular receptors or sensors for diol-containing biomolecules where enhanced boronic acid Lewis acidity is desirable. The ortho-fluorine substituent increases the Lewis acidity of the boronic acid center relative to non-fluorinated analogs [1], as reflected in the predicted pKa of 3.28 ± 0.10 . This property is relevant to applications including saccharide sensing, glycoprotein recognition, and the development of boron-containing pharmaceutical agents where pH-dependent binding equilibria must be optimized for physiological conditions. However, users should verify binding affinity with their specific analyte of interest, as no direct binding data for this compound are currently available in the literature.

KEAP-1/Nrf2 Pathway Modulator Development

Utilize 3-carboxy-2-fluorophenylboronic acid as a synthetic intermediate in the preparation of naphthyl sulfonamide phenyl derivatives claimed as KEAP-1 modulators [1]. KEAP-1 (Kelch-like ECH-associated protein 1) is a key regulator of the Nrf2 antioxidant response pathway, making it a target of interest for therapeutic development in diabetes, obesity, dyslipidemia, and related metabolic disorders. The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation with the naphthyl sulfonamide core structure, while the ortho-fluorine substitution contributes to the overall pharmacophore profile required for KEAP-1 binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Carboxy-2-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.